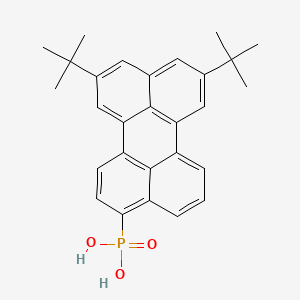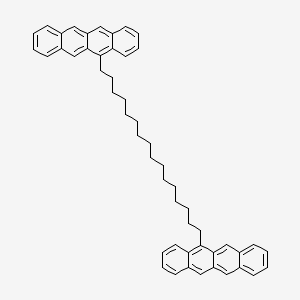![molecular formula C10H16N5O5P B14188915 Phosphonic acid, [[2-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]- CAS No. 848782-38-7](/img/structure/B14188915.png)
Phosphonic acid, [[2-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [[2-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]- is a complex organic compound characterized by the presence of a phosphonic acid group and a purine derivative
Preparation Methods
The synthesis of phosphonic acid, [[2-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]- typically involves multiple steps. One common method includes the reaction of a purine derivative with a phosphonic acid precursor under controlled conditions. Industrial production methods often utilize advanced techniques such as microwave-assisted hydrolysis of phosphonates diesters to achieve high yields and purity .
Chemical Reactions Analysis
Phosphonic acid, [[2-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or amines.
Common reagents and conditions used in these reactions include acidic or basic media, elevated temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phosphonic acid, [[2-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]- has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It plays a role in the study of biochemical pathways and molecular interactions.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Mechanism of Action
The mechanism of action of phosphonic acid, [[2-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]- involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes or interfere with biochemical processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Phosphonic acid, [[2-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]- can be compared with other similar compounds, such as:
Phosphonic acid, [[2-(2-amino-6-chloro-7H-purin-7-yl)ethoxy]methyl]-: This compound has a similar structure but with a chlorine atom instead of a hydroxyl group.
Phosphonic acid, [[2-[(6-amino-9H-purin-9-yl)oxy]ethoxy]methyl]-: This compound has an ethoxy group instead of a hydroxybutoxy group.
The uniqueness of phosphonic acid, [[2-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]- lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
CAS No. |
848782-38-7 |
|---|---|
Molecular Formula |
C10H16N5O5P |
Molecular Weight |
317.24 g/mol |
IUPAC Name |
[2-(6-aminopurin-7-yl)-4-hydroxybutoxy]methylphosphonic acid |
InChI |
InChI=1S/C10H16N5O5P/c11-9-8-10(13-4-12-9)14-5-15(8)7(1-2-16)3-20-6-21(17,18)19/h4-5,7,16H,1-3,6H2,(H2,11,12,13)(H2,17,18,19) |
InChI Key |
IPFYUSDTNBJNIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N=CN2C(CCO)COCP(=O)(O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [1-(2-aminoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate](/img/structure/B14188832.png)
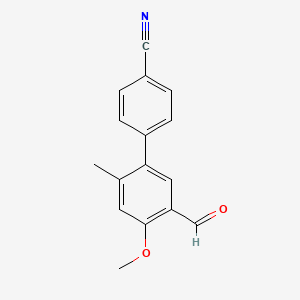
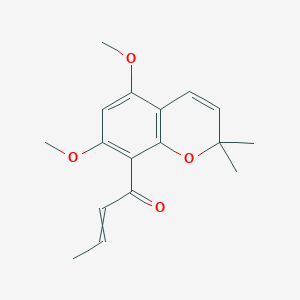
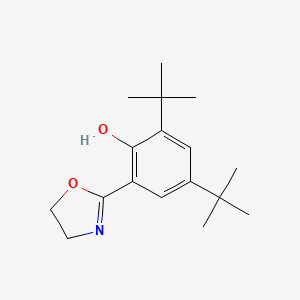
![8-(6-Iodobenzo[d][1,3]dioxol-5-ylthio)-9-(pent-4-ynyl)-9H-purin-6-amine](/img/structure/B14188862.png)
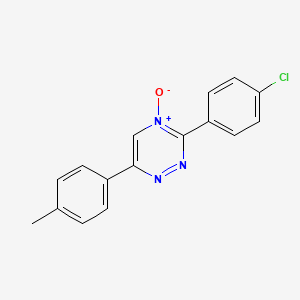
![4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B14188882.png)
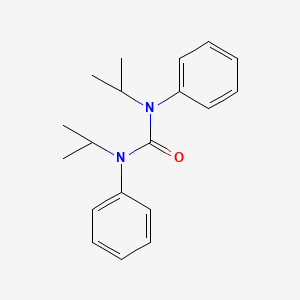
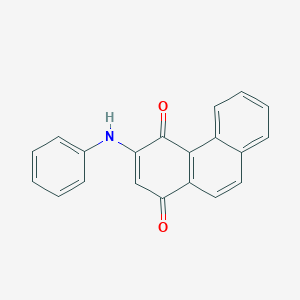
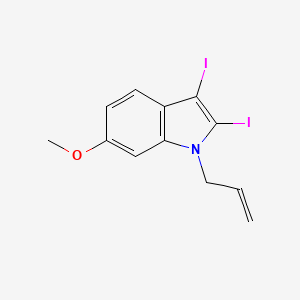
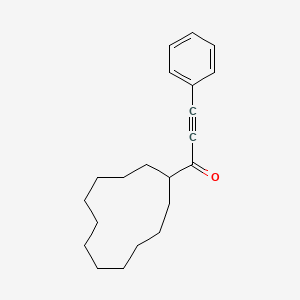
![(2S)-2-{1-[(2S)-1-Ethoxy-1-oxopentan-2-yl]hydrazinyl}propanoic acid](/img/structure/B14188902.png)
